

Application Notes: IC-87114 for In Vitro Kinase Assays

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Compound of Interest

Compound Name: IC-87114

Cat. No.: B1684127

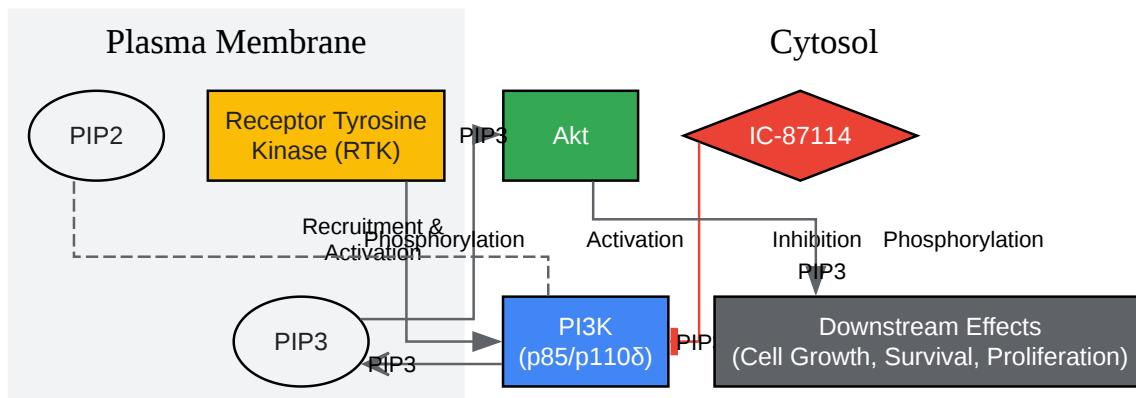
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Introduction

IC-87114 is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) catalytic subunit, p110 δ .^[1] It is a crucial tool for researchers studying the specific roles of PI3K δ in various signaling pathways, particularly in immune cells where this isoform is predominantly expressed.^[2] Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and inflammatory conditions, making selective inhibitors like **IC-87114** invaluable for drug development and basic research.^{[3][4][5]} These notes provide detailed protocols and data for utilizing **IC-87114** in in vitro kinase assays to assess its inhibitory activity and characterize the function of PI3K δ .

Mechanism of Action and Signaling Pathway

IC-87114 exerts its inhibitory effect by targeting the ATP-binding site of the p110 δ catalytic subunit of PI3K. The PI3K/Akt signaling pathway is a critical intracellular cascade that regulates a wide array of cellular functions, including cell growth, proliferation, survival, and migration.^[5] ^[6] The pathway is initiated by the activation of cell surface receptors, which in turn recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).^[2] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as Akt (Protein Kinase B), to the plasma membrane, leading to their activation and subsequent phosphorylation of downstream targets.^[6] By selectively inhibiting p110 δ , **IC-87114** effectively blocks the production of PIP3 and downstream signaling in cells where this isoform is the primary driver of PI3K activity.

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Caption: PI3K/Akt signaling pathway with **IC-87114** inhibition.

Quantitative Data: Inhibitory Potency of IC-87114

IC-87114 demonstrates significant selectivity for the p110 δ isoform of Class I PI3Ks. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values obtained from in vitro cell-free kinase assays.

Target Kinase	IC ₅₀ Value (μM)	Selectivity vs. p110 δ
PI3K δ (p110 δ)	0.5	-
PI3K γ (p110 γ)	29	58-fold
PI3K β (p110 β)	75	>100-fold
PI3K α (p110 α)	>100	>100-fold

Table compiled from data in references [1][7][8][9].

Experimental Protocols

Protocol 1: In Vitro PI3K δ Radioisotope-Based Kinase Assay

This protocol details a standard procedure to measure the lipid kinase activity of PI3K δ and assess the inhibitory potential of **IC-87114** using a radioisotope-based method.[8]

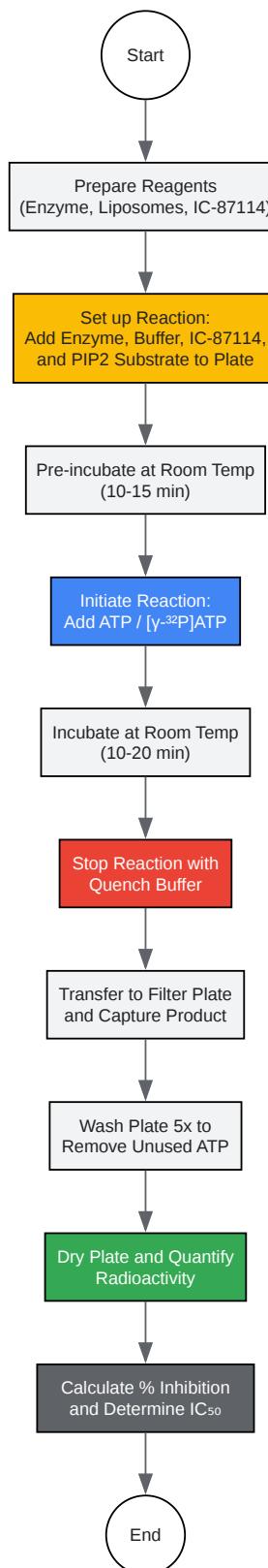
A. Materials and Reagents

- Recombinant human PI3K δ (p110 δ /p85 α)
- **IC-87114** (dissolved in DMSO)
- Phosphatidylinositol-4,5-bisphosphate (PIP2) liposomes
- Kinase Assay Buffer (20 mM HEPES, pH 7.4, 5 mM MgCl₂)
- ATP solution (containing [γ -³²P]ATP)
- Quench Buffer (1 M K₂PO₄, 30 mM EDTA, pH 8.0)
- Wash Buffer (1 M K₂PO₄)
- Polyvinylidene difluoride (PVDF) filter plate (96-well)
- Scintillation fluid and counter

B. Experimental Procedure

- **Liposome Preparation:** Prepare PIP2-containing phospholipid liposomes. Briefly, dry bovine PIP2 and phosphatidylserine (1:2 molar ratio) under vacuum. Resuspend the lipids in a buffer (e.g., 20 mM HEPES-KOH, pH 7.4, 50 mM NaCl, 5 mM EDTA) to a final PIP2 concentration of 1 mM. Generate liposomes via sonication, freeze-thaw cycles, and extrusion.[8]
- **Inhibitor Preparation:** Prepare serial dilutions of **IC-87114** in DMSO. The final DMSO concentration in the assay should not exceed 1% (w/w) to avoid solvent effects.[8] A typical concentration range to test would span from 0.01 μ M to 100 μ M to generate a full dose-response curve.
- **Reaction Setup:** In a 96-well plate, combine the following components for a final reaction volume of 60 μ L:

- Kinase Assay Buffer
- Recombinant PI3K δ enzyme (e.g., final concentration of 1 nM)
- **IC-87114** at various concentrations (or DMSO for control)
- PIP2 liposomes (e.g., final concentration of 1 μ M)[8]
- Pre-incubation: Gently mix and pre-incubate the enzyme, inhibitor, and substrate mixture for 10-15 minutes at room temperature.
- Initiate Reaction: Start the kinase reaction by adding the ATP solution containing [γ -³²P]ATP (e.g., final concentration of 200 μ M ATP with 1 μ Ci [γ -³²P]ATP).[8]
- Incubation: Incubate the reaction mixture for 10-20 minutes at room temperature.[8] Ensure the incubation time is within the linear range of the enzyme kinetics.
- Quench Reaction: Stop the reaction by adding 140 μ L of Quench Buffer to each well.[8]
- Capture and Wash: Transfer the quenched reaction mixture to a PVDF filter plate. Capture the radiolabeled lipid product by applying a vacuum. Wash the wells five times with 200 μ L of Wash Buffer to remove unincorporated [γ -³²P]ATP.[8]
- Quantification: Allow the filter plate to dry completely. Add scintillation fluid to each well and quantify the bound radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each **IC-87114** concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.



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Caption: Workflow for an in vitro radioisotope-based PI3K kinase assay.

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